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molecular formula C7H5ClN2 B598378 6-Chloro-3-methylpicolinonitrile CAS No. 1201924-31-3

6-Chloro-3-methylpicolinonitrile

Cat. No. B598378
M. Wt: 152.581
InChI Key: GRLXSZKHRDKVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344144B2

Procedure details

3-Methylpyridine-2-carbonitrile 1-oxide (8.42 g, 62.8 mmol) was stirred in refluxing POCl3 (60 mL, 646 mmol) for 6 hours. The mixture was cooled to room temperature and slowly poured into ice-water. The resulting beige precipitate was collected by filtration to give the title compound.
Quantity
8.42 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[N+:4]([O-])[C:3]=1[C:9]#[N:10].O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:5]1[N:4]=[C:3]([C:9]#[N:10])[C:2]([CH3:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
8.42 g
Type
reactant
Smiles
CC1=C([N+](=CC=C1)[O-])C#N
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting beige precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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